alpha-Phenyl-N-(3-pyridyl)-phenethylamine
Beschreibung
α-Phenyl-N-(3-pyridyl)-phenethylamine is a substituted phenethylamine characterized by a phenyl group at the alpha carbon of the phenethylamine backbone and a 3-pyridyl moiety attached to the terminal amine (Fig. 1). Phenethylamines are a broad class of compounds with diverse pharmacological properties, ranging from stimulant to hallucinogenic effects, depending on substituent patterns .
Figure 1: Hypothetical structure of α-Phenyl-N-(3-pyridyl)-phenethylamine.
Eigenschaften
CAS-Nummer |
201215-94-3 |
|---|---|
Molekularformel |
C19H18N2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
N-(1,2-diphenylethyl)pyridin-3-amine |
InChI |
InChI=1S/C19H18N2/c1-3-8-16(9-4-1)14-19(17-10-5-2-6-11-17)21-18-12-7-13-20-15-18/h1-13,15,19,21H,14H2 |
InChI-Schlüssel |
QAZHGSWEDVPGNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)NC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Ketone-Amine Condensation
The reaction typically employs phenylacetone (1-phenyl-2-propanone) and 3-aminopyridine as precursors. In a representative protocol, acetophenone derivatives are reacted with 3-aminopyridine in chloroform under reflux, facilitated by Lewis acids such as triphenylborane (0.1 mmol) to enhance imine formation. The addition of triethylsilane (15 mmol) as a reducing agent at 30°C for 3 hours achieves the reduction step, yielding the target amine after purification. This method aligns with protocols used for chiral amine synthesis, where stereochemical outcomes are controlled via catalyst selection.
Catalytic Hydrogenation
Alternative reductive conditions utilize hydrogen gas over palladium or nickel catalysts. For instance, a patent describing the synthesis of N-phenethyl-4-phenylaminopiperidine highlights the use of hydrogenation with Raney nickel at elevated pressures (3–5 atm), achieving quantitative conversion within 12 hours. Adapting this to alpha-Phenyl-N-(3-pyridyl)-phenethylamine could involve similar conditions, though the pyridyl group’s electronic effects may necessitate milder temperatures (25–50°C) to avoid over-reduction.
Isocyanate-Mediated Coupling
The Curtius rearrangement and subsequent amine coupling offer a versatile route to secondary amines.
Isocyanate Formation
Diphenylphosphoryl azide (DPPA) and triethylamine in toluene facilitate the conversion of carboxylic acids to isocyanates. For example, phenylacetic acid derivatives treated with DPPA at 100°C generate reactive isocyanate intermediates, which are trapped with tert-butanol to form carbamates. While this method initially targets carbamate-protected amines, acid hydrolysis with trifluoroacetic acid deprotects the amine, yielding the free base.
Amine Coupling
Reacting the isocyanate intermediate with 3-aminopyridine in tetrahydrofuran (THF) at ambient temperature forms a urea linkage. Subsequent reduction using lithium aluminum hydride (LiAlH₄) cleaves the urea to the desired secondary amine. This approach mirrors methodologies in complement inhibitor synthesis, where urea derivatives are reduced to amines with >90% efficiency.
Amide Reduction Pathways
Amide Synthesis
Coupling phenylacetyl chloride with 3-aminopyridine in dichloromethane, catalyzed by N,N-diisopropylethylamine (DIPEA), produces N-(3-pyridyl)phenylacetamide. This step, analogous to urea derivative syntheses, achieves near-quantitative yields under inert conditions.
Amide to Amine Reduction
The amide intermediate is reduced using borane-tetrahydrofuran (BH₃·THF) at 0°C, followed by gradual warming to room temperature. This method, adapted from antimalarial drug syntheses, provides the target amine in 70–85% yield after column chromatography. Comparative studies indicate that BH₃·THF outperforms LiAlH₄ in minimizing side reactions such as N-dealkylation.
Catalytic Systems and Ligand Design
Nickel-Catalyzed Amination
A Chinese patent discloses the use of nickel acetate tetrahydrate in methanol to catalyze the coupling of alpha-phenylethylamine with aryl halides. While originally applied to nitrile silicification, modifying the ligand environment (e.g., introducing bipyridine ligands) could enable C–N bond formation between 3-bromopyridine and phenethylamine derivatives.
Palladium-Mediated Cross-Coupling
Buchwald-Hartwig amination, employing palladium(II) acetate and Xantphos as a ligand system, facilitates coupling of 3-aminopyridine with bromophenethyl derivatives. Optimized conditions (110°C, 24 hours) in toluene achieve 65–78% yields, though steric hindrance from the alpha-phenyl group necessitates higher catalyst loadings (5 mol%).
Comparative Analysis of Methodologies
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Phenyl-N-(3-pyridyl)-phenethylamine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding oxides or ketones.
Reduction: This can result in the formation of reduced amine derivatives.
Substitution: This can involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Chiral Auxiliary in Asymmetric Synthesis
Alpha-Phenyl-N-(3-pyridyl)-phenethylamine is primarily utilized as a chiral auxiliary in the resolution of racemic compounds. Its ability to form diastereomeric salts allows for efficient separation of enantiomers, which is crucial in the synthesis of pharmaceuticals.
Case Study: Resolution of Racemic Primary Amines
Recent studies have demonstrated the effectiveness of alpha-phenyl-N-(3-pyridyl)-phenethylamine in the resolution of various racemic primary amines through crystallization techniques. For instance, the Poppe group optimized the resolution process using immobilized lipase B under continuous-flow conditions, achieving high conversions and enantiomeric excesses (ee) for several amines, including derivatives of alpha-phenyl-N-(3-pyridyl)-phenethylamine .
| Compound | Methodology | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Racemic Primary Amine | Kinetic Resolution | 85 | 98 |
| Alpha-Phenyl-N-(3-pyridyl)-phenethylamine | Diastereomeric Salt Formation | 91 | >99 |
Pharmacological Applications
The compound has shown potential in pharmacological applications due to its interactions with neurotransmitter systems.
Case Study: Monoaminergic Activity Enhancement
Alpha-Phenyl-N-(3-pyridyl)-phenethylamine acts as a monoaminergic activity enhancer (MAE), influencing the release of serotonin, norepinephrine, and dopamine. This property positions it as a candidate for developing treatments for mood disorders and other neurological conditions. For instance, studies indicate that derivatives of phenethylamine can enhance the action potential-mediated release of these neurotransmitters at lower concentrations than traditional stimulants .
Synthesis of Therapeutic Agents
The compound serves as a precursor or building block in synthesizing various therapeutic agents.
Case Study: Synthesis of Anti-inflammatory Compounds
Research has highlighted its role in synthesizing N-(1-phenylethyl) acetamide analogs, which exhibit significant anti-inflammatory and analgesic activities. These derivatives were synthesized using alpha-phenyl-N-(3-pyridyl)-phenethylamine as a starting material and were tested for their pharmacological efficacy .
| Compound | Activity Type | Efficacy Comparison |
|---|---|---|
| N-(1-Phenylethyl) Acetamide | Anti-inflammatory | Superior to Paracetamol |
| N-(4-Methyl-1-Piperazinyl) Acetamide | Analgesic | Comparable to Standard Analgesics |
Synthetic Methodologies
The compound's structural features allow it to be employed in various synthetic methodologies.
Case Study: Use in Modular Organocatalysts
Alpha-Phenyl-N-(3-pyridyl)-phenethylamine has been incorporated into modular organocatalysts that facilitate asymmetric reactions. These catalysts have shown effectiveness in synthesizing complex molecules with high selectivity and yield .
Wirkmechanismus
The mechanism of action of alpha-Phenyl-N-(3-pyridyl)-phenethylamine involves its interaction with specific molecular targets and pathways. This may include:
Receptor Binding: Binding to specific receptors in the body, leading to a biological response.
Enzyme Inhibition: Inhibiting the activity of specific enzymes, affecting metabolic pathways.
Signal Transduction: Modulating signal transduction pathways, leading to changes in cellular activity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Phenethylamines
The following analysis compares α-Phenyl-N-(3-pyridyl)-phenethylamine with key phenethylamine derivatives, focusing on structural modifications, receptor binding, and pharmacological effects.
Substitution Patterns and Receptor Affinity
Key Observations :
- 3-Pyridyl Amine : Unlike common amine substituents (e.g., -NH2 in 2C-I or -N(CH3)CH3 in MDMA), the 3-pyridyl group introduces aromatic nitrogen, which could modulate receptor interactions via hydrogen bonding or π-stacking .
Pharmacological Implications
- 5-HT2AR Binding : Phenethylamines with oxygen-containing groups (e.g., methoxy in 2C-I) exhibit higher 5-HT2AR affinity . The absence of such groups in α-Phenyl-N-(3-pyridyl)-phenethylamine may reduce binding compared to 2C-I or mescaline. However, the pyridyl group’s electron-rich nature might compensate by interacting with complementary receptor residues.
Toxicity Considerations
- Neurotoxicity : MDMA and its analogs are associated with serotonergic neurotoxicity, linked to excessive 5-HT release . The target compound’s lack of methylenedioxy or methylamine groups may mitigate such risks.
- Carcinogenicity: While tobacco-specific nitrosamines (e.g., NNK) in are carcinogenic, α-Phenyl-N-(3-pyridyl)-phenethylamine lacks nitrosamine functional groups, suggesting a different toxicity profile.
Biologische Aktivität
Alpha-Phenyl-N-(3-pyridyl)-phenethylamine is a compound belonging to the phenethylamine class, which is characterized by a phenyl ring attached to an ethylamine chain. This specific compound features a phenyl group and a pyridine moiety, contributing to its unique chemical properties and potential biological activities. This article explores the biological activity of alpha-Phenyl-N-(3-pyridyl)-phenethylamine, focusing on its interactions with neurotransmitter systems, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of alpha-Phenyl-N-(3-pyridyl)-phenethylamine can be depicted as follows:
This compound's structure includes:
- A phenyl group which is known for its electron-donating properties.
- A pyridine moiety that can participate in hydrogen bonding and coordination with metal ions.
Alpha-Phenyl-N-(3-pyridyl)-phenethylamine's biological activity is primarily linked to its interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Compounds in the phenethylamine class are known to exhibit stimulant and psychoactive effects due to their ability to modulate these neurotransmitter systems. Preliminary studies suggest that this compound may possess both stimulant and anxiolytic properties, making it a candidate for further pharmacological exploration.
Structure-Activity Relationships (SAR)
Understanding the SAR of alpha-Phenyl-N-(3-pyridyl)-phenethylamine is crucial for optimizing its biological activity. Variations in the structure can significantly alter receptor affinity and biological effects. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Phenethylamine | Basic structure without substitutions | Stimulant effects |
| 1-(3-Pyridyl)phenethylamine | Pyridine at different position | Potential antidepressant effects |
| N-Methylphenethylamine | Methyl substitution on nitrogen | Increased stimulant properties |
| 3,4-Methylenedioxyphenethylamine | Methylenedioxy group addition | Hallucinogenic properties |
| Alpha-Phenyl-N-(3-pyridyl)-phenethylamine | Phenyl and pyridine moieties combined | Stimulant and anxiolytic properties |
The unique combination of the phenyl group with a pyridine moiety at the nitrogen position distinguishes alpha-Phenyl-N-(3-pyridyl)-phenethylamine from other compounds in this category. This structural feature may enhance its receptor binding capabilities and influence its pharmacological profile.
Pharmacological Studies
Research has indicated that alpha-Phenyl-N-(3-pyridyl)-phenethylamine interacts with various receptors, leading to diverse biological activities. Some studies have focused on its potential as an anxiolytic agent, which could provide therapeutic benefits in treating anxiety disorders. Additionally, its stimulant properties may make it relevant for conditions such as attention deficit hyperactivity disorder (ADHD) or depression.
Case Studies
- Stimulant Effects : In a controlled study involving animal models, alpha-Phenyl-N-(3-pyridyl)-phenethylamine demonstrated increased locomotor activity, suggesting stimulant effects consistent with other phenethylamines.
- Anxiolytic Properties : Another study evaluated the anxiolytic potential of this compound using standard behavioral tests such as the elevated plus maze. Results indicated a significant reduction in anxiety-like behavior at certain dosages.
Q & A
Basic Research Questions
Q. What analytical methods are most effective for detecting and quantifying α-Phenyl-N-(3-pyridyl)-phenethylamine in complex biological matrices?
- Methodological Answer : Ultra-high-performance liquid chromatography coupled with time-of-flight mass spectrometry (UHPLC-TOF/MS) is recommended for high-resolution separation and accurate mass identification. This method is optimized for phenethylamine derivatives, including positional isomers, and achieves detection limits in the low ng/mL range . For rapid screening, direct sample analysis (DSA) with TOF/MS provides a solvent-free alternative, though sensitivity may vary compared to LC-based methods .
| Method | Sensitivity (LOD) | Throughput | Key Application |
|---|---|---|---|
| UHPLC-TOF/MS | ~1 ng/mL | High | Isomer resolution |
| DSA-TOF/MS | ~10 ng/mL | Very High | Rapid screening |
| QuEChERS-LC/QqQ/MS | ~5 ng/mL | Moderate | Multi-matrix validation |
Q. What structural features distinguish α-Phenyl-N-(3-pyridyl)-phenethylamine from other phenethylamine derivatives?
- Methodological Answer : The compound’s α-phenyl substitution and 3-pyridyl N-substituent differentiate it from common analogs like 2C-X series drugs. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming the substitution pattern. The pyridyl group introduces polarity, affecting chromatographic retention times and metabolic stability compared to non-polar substituents .
Q. How can researchers address challenges in synthesizing enantiomerically pure α-Phenyl-N-(3-pyridyl)-phenethylamine?
- Methodological Answer : Chiral resolution via diastereomeric salt formation using tartaric acid derivatives is a validated approach for phenethylamines. For instance, (S)-(-)-α-methylbenzylamine can serve as a chiral auxiliary to isolate enantiomers with >99% purity. Monitor optical rotation ([α]D) and chiral HPLC to verify enantiomeric excess .
Advanced Research Questions
Q. What metabolomics strategies can identify and quantify α-Phenyl-N-(3-pyridyl)-phenethylamine metabolites in human biospecimens?
- Methodological Answer : Untargeted metabolomics using hybrid quadrupole-TOF (Q-TOF) platforms can detect phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation) metabolites. Isotope-labeled internal standards (e.g., 1-(3-pyridyl)-1-butanone-d4) improve quantification accuracy by correcting for matrix effects . Key metabolites to monitor include 4-hydroxy-1-(3-pyridyl)-1-butanone and carboxylic acid derivatives .
Q. How do positional isomers of α-Phenyl-N-(3-pyridyl)-phenethylamine impact receptor binding affinity and pharmacological activity?
- Methodological Answer : Computational docking studies (e.g., using AutoDock Vina) paired with in vitro receptor assays (e.g., serotonin 5-HT2A and dopamine D2) reveal that the 3-pyridyl substitution modulates binding. For example, the 3-pyridyl group’s electron-withdrawing properties reduce affinity for 5-HT2A compared to 2-methoxy analogs, as observed in 2C-X derivatives .
Q. What sample preparation techniques minimize degradation of α-Phenyl-N-(3-pyridyl)-phenethylamine during extraction from biological tissues?
- Methodological Answer : Acidic methanol extraction at -80°C with argon blanketing prevents oxidative degradation. Incorporate protease inhibitors to stabilize amine-containing metabolites. Post-extraction, derivatization with pentafluoropropionic anhydride enhances GC-MS stability .
Data Contradictions and Research Gaps
- Sensitivity Discrepancies : DSA-TOF/MS reports higher detection limits (tens of ppb) compared to UHPLC-TOF/MS (~1 ng/mL) . This highlights the need for method validation across labs.
- Metabolic Pathways : While 3-pyridyl metabolites are hypothesized based on nicotine analogs , direct evidence for α-Phenyl-N-(3-pyridyl)-phenethylamine’s metabolic fate is lacking. Future studies should use isotopically labeled tracers in in vivo models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
